1,2,4,7-Tetrachlorodibenzo-P-dioxin

Description

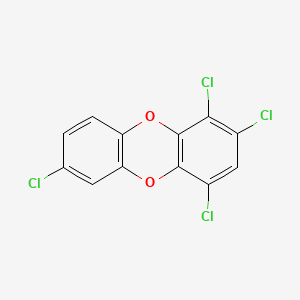

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,7-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-2-8-9(3-5)18-11-7(15)4-6(14)10(16)12(11)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPHQCMJQUBTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073623 | |

| Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71669-28-8 | |

| Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,7-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DHU4A3EL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources and Formation Pathways of Tetrachlorodibenzo P Dioxins, Including 1,2,4,7 Tetrachlorodibenzo P Dioxin

Anthropogenic Generation Pathways

The primary sources of dioxins, including 1,2,4,7-TCDD, are anthropogenic activities. nih.gov These activities can be broadly categorized into industrial by-products, combustion and incineration processes, and chemical manufacturing and pulp bleaching processes.

Industrial By-products from Chlorophenol Manufacturing

The manufacturing of certain chlorinated phenols and their derivatives has been a significant historical source of PCDD contamination. cdc.gov Specifically, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) is a known byproduct in the production of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). cdc.govwikipedia.org The production of 2,4,5-TCP was a key step in manufacturing the herbicide 2,4,5-T, a component of Agent Orange, and the bactericide hexachlorophene. cdc.govcdc.gov While the production of 2,4,5-TCP has been discontinued (B1498344) in many countries, it remains a legacy source of dioxin contamination. cdc.gov

Pentachlorophenol (PCP), a wood preservative, is another chlorophenol whose production process can lead to the formation of various PCDDs, including higher-chlorinated congeners like hexachlorodibenzo-p-dioxin (HxCDD), heptachlorodibenzo-p-dioxin (HpCDD), and octachlorodibenzo-p-dioxin (B131699) (OCDD). cdc.govnih.govnih.gov

Combustion and Incineration Processes

Combustion is a major source of dioxin emissions into the environment. nih.gov These compounds are formed during high-temperature processes whenever chlorine and organic matter are present. energysecurity.gov.uk

Waste Incineration Emissions

Waste incineration, including municipal solid waste, medical waste, and hazardous waste, is a significant source of PCDD/F emissions. nih.govenergysecurity.gov.uk The composition of the waste, the combustion temperature, and the efficiency of air pollution control devices all influence the amount and type of dioxins formed. mdpi.com Studies have shown that emissions from small-scale incinerators without proper controls can be substantially higher than those from large, modern facilities. nih.gov Even with advanced pollution control, dioxins can be found in the flue gas, fly ash, and bottom ash of incinerators. mdpi.com It has been noted that dioxin levels can be significantly higher during the startup and shutdown phases of incinerator operation compared to steady-state conditions. ukwin.org.uk

Metal Production and Refining Processes

The iron and steel industry is a known source of PCDD/F emissions, with sintering plants being a major contributor. upt.ro Other processes within the industry that can generate dioxins include blast furnaces, basic oxygen furnaces, and the melting of scrap metal. upt.ro Secondary smelting and refining of nonferrous metals like aluminum, copper, lead, and zinc can also lead to the formation of dioxins. nih.gov This is often due to the presence of organic contaminants such as plastics and paints in the scrap metal feed, along with chlorine-containing chemicals used in the smelting process. nih.gov Copper, in particular, is a potent catalyst for dioxin formation. ejnet.org

A notable case of dioxin contamination involved zinc oxide produced from a metal refinery process, which was then used in animal feed. nih.gov This resulted in high levels of PCDD/Fs in the zinc oxide and subsequently in pork products. nih.gov

Fossil Fuel and Wood Combustion By-products

The combustion of fossil fuels, such as coal and oil, in power plants and for domestic heating contributes to dioxin emissions. energysecurity.gov.ukaaqr.org The type of fuel used is a significant factor in the amount of PCDD/Fs emitted. aaqr.org

The burning of wood, both virgin and treated, is another source of dioxins. witpress.comwitpress.com While the combustion of treated wood can lead to higher emissions, even the burning of untreated wood produces these compounds. witpress.com Salt-laden wood waste, in particular, can be a significant source of dioxins when burned in power boilers. witpress.com Domestic wood and coal burning for heating have been identified as major contributors to national dioxin emission inventories in some countries. energysecurity.gov.uknih.gov

Chemical Manufacturing and Pulp Bleaching Processes

Certain chemical manufacturing processes are known to generate dioxins as unintentional byproducts. nih.gov The bleaching of wood pulp in the paper industry using chlorine has been a significant source of TCDD and another related compound, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). fas.orgculturalheritage.orgrff.org The use of chlorine gas, chlorine dioxide, and sodium hypochlorite (B82951) in the bleaching process can lead to the formation of these compounds, which can be found in the pulp, wastewater, and sludge from the mills. nih.govfas.orgculturalheritage.org Research has shown that modifying the bleaching process, such as by using less elemental chlorine and more chlorine dioxide, can significantly reduce dioxin formation. culturalheritage.org

Natural Formation Mechanisms

While industrial activities are significant sources of dioxins, natural processes also contribute to their presence in the environment. These natural formation routes are primarily high-temperature events that provide the necessary conditions for the synthesis of PCDDs.

Volcanic eruptions and forest fires are recognized as natural sources of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). ca.govwikipedia.org These high-temperature events release large quantities of particulate matter and gases into the atmosphere, creating conditions conducive to the formation of these compounds. During such combustion processes, organic matter burns in the presence of chlorine, leading to the generation of dioxins. dioxin20xx.org

Research following wildfires has confirmed the presence of TCDDs in the resulting ash and soil. For instance, studies of ash from southern California wildfires detected various PCDD congeners. While often dominated by more highly chlorinated dioxins like octachlorodibenzo-p-dioxin (OCDD), tetrachlorodibenzo-p-dioxins (TCDDs) have also been identified. researchgate.net The combustion of vegetative matter, which naturally contains chlorine, along with soil minerals can facilitate the formation of these compounds. researchgate.net

The congener profile of PCDD/Fs from forest fires can be complex and variable. One study on the impact of forest fires noted a post-combustion increase in the total mass of certain homologue groups, including a two-fold increase for ∑TCDD. nih.gov This indicates that while some dioxins may be destroyed, new formation occurs, altering the isomeric distribution in the remaining soil and ash. nih.gov

Congener-Specific Formation Profiles and Precursor Compounds

The formation of specific PCDD congeners, including 1,2,4,7-tetrachlorodibenzo-p-dioxin, is highly dependent on the precursor compounds available and the reaction conditions. The two primary mechanisms for PCDD formation are the precursor pathway, involving the condensation of chlorinated phenolic compounds, and the de novo synthesis, where dioxins are formed from carbonaceous structures in the presence of a chlorine source and a metal catalyst. cdc.gov

Chlorophenols are well-documented precursors in the formation of PCDDs. The thermal degradation of these compounds, particularly in the presence of metal catalysts like copper, can lead to the formation of various PCDD/F congeners. For example, the pyrolysis of 2,4,5-trichlorophenol is a known pathway for the formation of the highly toxic 2,3,7,8-TCDD congener. cdc.gov

While direct experimental data on the specific precursors for 1,2,4,7-TCDD is limited in publicly available research, the principles of PCDD formation suggest that its synthesis would arise from the condensation of specific trichlorophenol or dichlorophenol isomers. The substitution pattern of the resulting TCDD is dictated by the chlorine positions on the precursor phenol (B47542) rings. Theoretical studies have explored the energetically favorable pathways for the formation of various PCDD/F isomers from precursors like 2,4,5-trichlorophenol. cdc.gov

The table below outlines potential precursor pathways for the formation of tetrachlorodibenzo-p-dioxin congeners.

| Resulting TCDD Congener | Potential Chlorophenol Precursors (Examples) | Formation Pathway |

| 2,3,7,8-TCDD | 2,4,5-Trichlorophenol | Condensation |

| 1,3,6,8-TCDD | 2,4,6-Trichlorophenol | Condensation of phenoxyphenol radicals |

| 1,3,7,9-TCDD | 2,4,6-Trichlorophenol | Condensation of phenoxyphenol radicals |

| General TCDDs | 2-Chlorophenol | Oxidative degradation |

Environmental Distribution, Fate, and Transport of 1,2,4,7 Tetrachlorodibenzo P Dioxin

Sorption Dynamics in Environmental Matrices

The movement and availability of 1,2,4,7-TCDD in the environment are largely governed by its tendency to attach to solid particles, a process known as sorption. This characteristic significantly influences its distribution in soil and sediment.

Soil-Water Partitioning and Organic Matter Influence

Chlorinated dioxins, as a class of compounds, exhibit low solubility in water and a strong affinity for particulate matter. cdc.gov This behavior is quantified by the soil-water partition coefficient (Kd), which is heavily influenced by the organic carbon content of the soil. The organic carbon-water (B12546825) partition coefficient (Koc) is often used to describe the sorption potential of these compounds. For TCDD, the log Koc is estimated to be around 7.0, indicating a very strong tendency to bind to organic matter in soil. epa.gov

In a study of soils contaminated with 2,3,7,8-TCDD, it was found that the compound's solubility was strongly related to the total solvent-extractable organic matter (SEOM) in the soil. osti.gov This suggests that the presence of other organic co-contaminants can significantly influence the partitioning of TCDD between soil and water. osti.gov Research on 2,3,7,8-TCDD has shown that it tends to remain in the upper layers of soil, with one study at Times Beach, MO, finding that most of the TCDD from contaminated waste oils remained in the top 15 cm of soil even after many years. epa.gov This persistence in the upper soil horizons is a direct consequence of its strong sorption to soil particles. epa.gov

Sediment Association and Persistence

Due to their very low water solubility, the majority of TCDDs found in aquatic environments are expected to be associated with sediments and suspended materials. epa.gov Aquatic sediments are considered a major and ultimate environmental sink for global releases of TCDDs. epa.gov The persistence of these compounds in sediment is high, with half-lives potentially reaching many years. For instance, the persistence half-life of 2,3,7,8-TCDD in lakes has been estimated to be over 1.5 years, and once incorporated into bottom sediments, it is largely shielded from degradation processes like photolysis. epa.gov

The concentration of TCDDs in sediment can be significant in contaminated areas. For example, sediment samples from the Newark Bay, New Jersey estuary, an area with a history of herbicide production, have shown 2,3,7,8-TCDD concentrations ranging from 730 to 7,600 pg/g dry sediment. epa.gov Similarly, surface sediments in Homebush Bay, Australia, near a former industrial site, contained around 3 µg/kg of 2,3,7,8-TCDD. waterquality.gov.au

Atmospheric Transport and Deposition

While TCDDs have low volatility, they can be released into the atmosphere, primarily from combustion sources like municipal and industrial waste incineration, as well as the burning of fossil fuels and wood. epa.gov In the atmosphere, TCDDs can exist in both vapor phase and adsorbed to particulate matter. epa.gov

Vapor-phase TCDD can be degraded by reacting with hydroxyl radicals and through direct photolysis. epa.gov However, TCDD adsorbed to airborne particles is less susceptible to degradation and can be transported over long distances. This particulate-phase TCDD is eventually removed from the atmosphere through wet and dry deposition, leading to the contamination of soil and water bodies far from the original source. epa.gov

Aquatic System Distribution and Modeling

Once in an aquatic system, the distribution of 1,2,4,7-TCDD is dominated by its hydrophobic nature. It rapidly partitions from the water column to suspended solids and bottom sediments. oup.com Studies on the closely related 1,2,3,4,7-pentachlorodibenzo-p-dioxin (B1594517) (P₅CDD) in aquatic mesocosms showed rapid clearance from the water column, with half-lives of less than a day, regardless of the method of introduction. oup.com

Modeling the distribution of TCDDs in aquatic systems is complex. The EXAMS model, which considers sorption to suspended and bottom sediments, has been used to estimate the fate of these compounds. epa.gov The high lipophilicity of TCDD, with a log octanol/water partition coefficient (log Kow) of around 7.0, is a key parameter in these models, driving its accumulation in biota and sediment. epa.gov The biota-sediment accumulation factor (BSAF), which relates the concentration in an organism's lipids to the concentration in the sediment's organic carbon, is a useful metric. For 2,3,7,8-TCDD in fish, observed BSAFs range from 0.03 to 0.30, indicating a state of disequilibrium between the fish and the sediment. epa.gov

Bioaccumulation and Biomagnification Potential within Trophic Levels

Bioaccumulation is the process where a substance builds up in an organism at a rate faster than it can be metabolized or excreted. cimi.orgfiveable.me Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgfiveable.me Persistent organic pollutants (POPs) like TCDDs are known to bioaccumulate in the fatty tissues of living organisms. cimi.org

The primary route of exposure for most of the general population to dioxins is through the consumption of food, particularly meat, dairy products, and fish, where these compounds have accumulated. epa.govnih.gov TCDDs have a high potential to bioaccumulate and biomagnify through the food web and have been found in fish and wildlife globally. epa.gov

| Fish Species | Tissue Type | Mean BAF Range |

|---|---|---|

| Smallmouth Bass | Fillets | 11,500 - 24,600 |

| Brown Trout | Fillets | 17,900 - 28,300 |

| White Perch | Fillets | 3,000 - 7,500 |

| White Sucker | Whole Bodies | 78,500 - 106,000 |

Data from a study on Maine rivers show significant bioaccumulation of 2,3,7,8-TCDD in fish. nih.gov

Studies on Lake Ontario have indicated that while biomagnification of 2,3,7,8-TCDD may not be significant between fish and their direct prey, it is significant between fish and fish-eating birds. epa.gov The biomagnification factor (BMF) for older, predatory fish like lake trout consuming smaller fish can be as high as 3. epa.gov

Differential Bioaccumulation of Tetrachlorodibenzo-P-dioxin Isomers

The 75 different congeners of chlorinated dibenzo-p-dioxins have varying physical and chemical properties, which can lead to differences in their environmental fate and bioaccumulation potential. cdc.gov The 2,3,7,8-substituted tetra-, penta-, and hexachloro- congeners are generally considered to have the greatest tendency to bioaccumulate. cdc.gov

Research on the ragworm Hediste diversicolor showed a preferential accumulation of the less chlorinated 2,3,7,8-TCDD compared to more highly chlorinated congeners. frontiersin.org This was demonstrated by a decreasing Biota-to-Sediment Accumulation Factor (BSAF) with increasing lipophilicity (logKow) of the congeners. frontiersin.org This suggests that factors other than just lipophilicity, such as molecular size and metabolic processes, play a role in the differential bioaccumulation of dioxin isomers.

A study on the effect of metabolism on the elimination of different dioxin isomers in rainbow trout also indicated variations. epa.gov While specific data on the differential bioaccumulation of 1,2,4,7-TCDD is scarce, the available evidence for other isomers suggests that its bioaccumulation potential will be influenced by its specific chlorine substitution pattern.

Environmental Half-Lives and Persistence Factors of 1,2,4,7-Tetrachlorodibenzo-p-dioxin

Scientific data regarding the specific environmental half-life of this compound (1,2,4,7-TCDD) is limited in publicly available research. The majority of environmental fate studies on tetrachlorodibenzo-p-dioxins have concentrated on the most toxic isomer, 2,3,7,8-TCDD. However, research on other TCDD isomers provides valuable insights into the likely environmental behavior and persistence of 1,2,4,7-TCDD.

The persistence of a chemical in the environment is influenced by a variety of factors, including its inherent resistance to degradation processes and its distribution in different environmental compartments such as soil, water, and air. For TCDDs, strong binding to soil and sediment particles is a key factor in their long-term persistence.

Detailed Research Findings

While specific half-life values for 1,2,4,7-TCDD are not well-documented, a study on the fate and transport of several non-toxic TCDD isomers, including 1,2,7,8-TCDD, 1,3,7,8-TCDD, and 1,4,7,8-TCDD, in natural soils offers significant understanding. The research indicated a high sorption affinity of these TCDD isomers to soils, with a strong correlation to the organic matter content. oup.com This strong binding to soil particles significantly reduces their mobility and availability for degradation. In experiments, the majority of these TCDD isomers were found to be adsorbed in the top 1-5 cm of the soil column. oup.com This suggests that, like other TCDD isomers, 1,2,4,7-TCDD is likely to be highly persistent in soil, particularly in the upper layers with higher organic content.

The general class of tetrachlorodibenzo-p-dioxins is known for its environmental stability. For the extensively studied 2,3,7,8-TCDD, the half-life on soil surfaces can range from less than one year to three years, while in the soil interior, it can be as long as 12 years. epa.gov Some estimates for the half-life of 2,3,7,8-TCDD in subsurface soil range from 25 to 100 years. oup.com These values highlight the significant persistence of this class of compounds.

Degradation of TCDDs in the environment can occur through biotic (biological) and abiotic (non-biological) processes. Photodegradation (breakdown by sunlight) can be an important transformation process for TCDDs on terrestrial surfaces. epa.gov However, for dioxins that have moved below the soil surface or are in sediment, photodegradation is not a significant factor. epa.gov

Biological degradation of TCDDs is generally a slow process. Various screening studies have shown that 2,3,7,8-TCDD is largely resistant to biodegradation. epa.gov However, some microorganisms have demonstrated the ability to degrade certain TCDD isomers. For instance, the brown-rot fungus Aspergillus aculeatus was found to remove up to 21% of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) in a 30-day laboratory study. While this is a different isomer, it indicates that microbial degradation of tetrachlorodibenzo-p-dioxins is possible under specific conditions.

The following tables summarize available data on the persistence of TCDD isomers. It is important to note the specific isomer for which the data is available.

Sorption of TCDD Isomers in Soil

| Isomer | Soil Type | Organic Matter Content | Sorption Characteristics | Reference |

| 1,2,7,8-TCDD | High Organic Matter Soil | High | Tightly bound | oup.com |

| 1,3,7,8-TCDD | High Organic Matter Soil | High | Tightly bound | oup.com |

| 1,4,7,8-TCDD | High Organic Matter Soil | High | Tightly bound | oup.com |

| 1,2,7,8-TCDD | Low Organic Matter Soil | Low | Less tightly bound than in high OM soil | oup.com |

| 1,3,7,8-TCDD | Low Organic Matter Soil | Low | Less tightly bound than in high OM soil | oup.com |

| 1,4,7,8-TCDD | Low Organic Matter Soil | Low | Less tightly bound than in high OM soil | oup.com |

Environmental Half-Life Estimates for 2,3,7,8-TCDD (for context)

| Environmental Compartment | Half-Life Range | Conditions | Reference |

| Soil Surface | < 1 to 3 years | - | epa.gov |

| Soil Interior | up to 12 years | - | epa.gov |

| Subsurface Soil | 9 to 100 years | Dependent on depth | oup.com |

| Water Column (Volatilization) | 46 days | Without sediment adsorption | epa.gov |

| Water Column (Overall Volatilization) | > 50 years | With sediment adsorption | epa.gov |

| Water Surface (Photolysis) | 21 to 118 hours | Summer to winter conditions | epa.gov |

| Lakes | > 1.5 years | - | epa.gov |

Advanced Analytical Methodologies for the Determination of Tetrachlorodibenzo P Dioxins, Including Congener Specific Analysis of 1,2,4,7 Tetrachlorodibenzo P Dioxin

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of TCDDs is the effective extraction of the target analytes from the sample matrix. nih.gov The choice of extraction technique depends on the nature of the sample, whether it be soil, sediment, water, or biological tissue. well-labs.com Several advanced extraction methods have been developed to enhance efficiency, reduce solvent consumption, and minimize extraction time compared to traditional methods like Soxhlet extraction. osti.govpublications.gc.ca

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) has emerged as a promising "green" alternative to conventional solvent extraction methods. supercriticalfluids.comnih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which exhibits properties of both a liquid and a gas above its critical temperature and pressure. nih.gov Supercritical CO2 possesses high diffusivity and low viscosity, allowing for efficient penetration into the sample matrix and effective solubilization of target analytes like 1,2,4,7-TCDD. osti.govnih.gov

One of the primary advantages of SFE is the ability to manipulate the solvating power of the supercritical fluid by altering the pressure and temperature. This allows for selective extraction of different compounds. For instance, studies have shown that a mixture of supercritical CO2 with a small percentage of an organic modifier, such as methanol, can significantly enhance the extraction efficiency of TCDDs from sediments. publications.gc.ca In one study, almost 100% of 2,3,7,8-TCDD was extracted from spiked sediment in just 30 minutes using supercritical CO2 with 2% methanol. publications.gc.ca A combined process of SFE with supercritical water oxidation (SCWO) has been developed for the destruction of dioxins in fly ash, where SFE is used to extract and concentrate the dioxins before their destruction. osti.gov

Table 1: Comparison of SFE Conditions for Dioxin Extraction

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Supercritical Fluid | CO2 | CO2 with 2% Methanol |

| Temperature | 40-80 °C | Not Specified |

| Pressure | 5000-7000 psi | Not Specified |

| Matrix | Peanuts | Sediment |

| Extraction Time | 3 hours (static/dynamic cycling) | 30 minutes |

| Recovery | Not Specified | Nearly 100% for 2,3,7,8-TCDD |

This table is based on data from multiple sources and provides a general comparison. publications.gc.casupercriticalfluids.com

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is another rapid extraction technique that utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction process. The direct interaction of microwaves with the solvent molecules leads to rapid heating, increased pressure within the extraction vessel, and enhanced desorption of analytes from the sample matrix. This method significantly reduces extraction times and solvent consumption compared to conventional techniques.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs conventional solvents at elevated temperatures and pressures. nih.govresearchgate.net These conditions increase the solubility and diffusion rate of the analytes, leading to more efficient and faster extractions. researchgate.net A key innovation in PLE is the development of selective PLE (SPLE), which incorporates cleanup adsorbents like silica (B1680970) gel, alumina, and carbon directly into the extraction cell. nih.govresearchgate.net This integration of extraction and cleanup steps streamlines the sample preparation process, reduces solvent usage, and minimizes the potential for analyte loss. nih.govresearchgate.net For example, a selective PLE method using n-heptane at 100°C has been successfully applied to the analysis of PCDD/Fs in food and feed samples, with the in-cell use of sulfuric acid impregnated silica to oxidize co-extracted fats. nih.gov

Table 2: Performance of Selective Pressurized Liquid Extraction for Dioxin Analysis in Food and Feed

| Matrix | Accuracy (Compared to Reference) | Precision (RSD for TEQs) |

|---|---|---|

| Spiked Vegetable Oil | +/- 20% | < 10% |

| Crude Fish Oil | +/- 20% | < 10% |

| Oil-containing Compound Feed | +/- 20% | < 10% |

This table is based on findings from a study on selective PLE. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration of analytes from liquid samples. env.go.jpbiotage.comresearchgate.net In the context of TCDD analysis, SPE is crucial for removing interferences and isolating the target compounds before instrumental analysis. env.go.jp The process involves passing the sample extract through a cartridge or disk containing a solid adsorbent. The analytes of interest are retained on the adsorbent, while interfering substances are washed away. The retained analytes are then eluted with a small volume of a suitable solvent.

For aqueous samples, automated SPE systems using divinylbenzene (B73037) (DVB) disks have proven effective for extracting dioxins, even from samples containing particulate matter. biotage.com This method avoids issues like clogging and emulsion formation that can occur with liquid-liquid extraction. biotage.com A study on wastewater analysis demonstrated that a disk-type SPE method could achieve significantly lower method detection limits (MDLs) for PCDD/Fs compared to liquid-liquid extraction, allowing for the quantification of congeners that were previously undetected. researchgate.net

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)

The gold standard for the definitive identification and quantification of TCDDs, including the 1,2,4,7-TCDD congener, is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS). nih.govchromatographyonline.com This powerful technique combines the exceptional separation capabilities of HRGC with the high selectivity and sensitivity of HRMS. nih.gov

HRGC utilizes long capillary columns that can separate the various TCDD congeners from each other, which is essential for isomer-specific analysis. epa.gov Following separation by GC, the analytes enter the HRMS, which operates at a high resolving power (typically >10,000). env.go.jp This high resolution allows for the accurate mass measurement of the molecular ions and fragment ions of the TCDDs, effectively distinguishing them from co-eluting interfering compounds that may have the same nominal mass but a different exact mass. chromatographyonline.com

Isotope Dilution Mass Spectrometry

To achieve the highest accuracy and precision in quantification, HRGC-HRMS is almost always used in conjunction with the isotope dilution technique. well-labs.comepa.gov This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard for each target analyte before extraction. well-labs.com For TCDD analysis, 13C-labeled analogs are commonly used. epa.gov

Since the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation, cleanup, and instrumental analysis. publications.gc.ca By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, an accurate quantification can be made, compensating for any variations in recovery. well-labs.com The U.S. EPA Method 1613 is a widely recognized standard method that employs isotope dilution HRGC-HRMS for the determination of tetra- through octa-chlorinated dioxins and furans in various matrices. well-labs.com

Table 3: Key Parameters for HRGC-HRMS Analysis of TCDDs

| Parameter | Specification |

|---|---|

| Gas Chromatography | |

| Column | DB-5 or equivalent capillary column |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Resolving Power | ≥ 10,000 |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Quantification | |

| Method | Isotope Dilution |

| Internal Standards | 13C-labeled TCDD congeners |

This table summarizes typical parameters based on established methods. well-labs.comenv.go.jp

Selected Ion Monitoring (SIM) for Congener-Specific Quantification

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of dioxins. mdpi.com Specifically, the use of Selected Ion Monitoring (SIM) mode in GC/MS provides the high sensitivity and selectivity required for quantifying individual congeners at trace levels. mdpi.comresearchgate.net In SIM, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte of interest, rather than scanning the entire mass spectrum. taylorandfrancis.com This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection of compounds at parts-per-trillion (ppt) levels or even lower. harvard.edu

For the congener-specific analysis of 1,2,4,7-Tetrachlorodibenzo-P-dioxin, specific ions corresponding to its molecular ion cluster are monitored. The isotopic pattern of chlorine atoms results in a characteristic cluster of peaks, and monitoring the most abundant of these ions allows for quantification, while the ratios of the less abundant ions provide confirmation of the compound's identity. shimadzu.com High-resolution mass spectrometry (HRMS) is often employed to further increase specificity, as it can differentiate between ions of the same nominal mass but different elemental compositions. nih.govresearchgate.net

Recent advancements have also seen the increasing use of tandem mass spectrometry (GC-MS/MS) as a confirmatory method for dioxin analysis. shimadzu.comscioninstruments.com This technique involves the selection of a precursor ion, its fragmentation, and the monitoring of a specific product ion, providing an additional layer of selectivity. shimadzu.com

Table 1: Key Parameters for GC-MS/MS Analysis of Dioxins This interactive table provides an overview of typical parameters used in the GC-MS/MS analysis of dioxins, highlighting the specificity of the method.

| Parameter | Description | Typical Value/Setting |

| Ionization Mode | Method used to ionize the sample molecules. | Electron Ionization (EI) |

| Precursor Ion (Q1) | The specific ion of the target analyte selected in the first quadrupole. | m/z corresponding to the molecular ion of the specific congener |

| Collision Energy | The energy applied to fragment the precursor ion in the collision cell. | Optimized for each congener |

| Product Ion (Q3) | The specific fragment ion of the target analyte monitored in the third quadrupole. | Specific fragment characteristic of the congener |

| Dwell Time | The time spent monitoring each specific ion transition. | Milliseconds (ms) |

Source: Adapted from various sources on GC-MS/MS analysis of dioxins. shimadzu.comscioninstruments.com

Emerging Optical and Spectroscopic Monitoring Techniques

While GC/MS remains the gold standard, research into alternative and complementary analytical methods is ongoing. Optical and spectroscopic techniques offer potential for rapid and even real-time monitoring of dioxins in various matrices. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Dioxin Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying molecules based on their unique vibrational frequencies. mdpi.comresearchgate.net When a molecule is exposed to infrared radiation, it absorbs energy at specific wavelengths corresponding to the vibrations of its chemical bonds. youtube.com This absorption pattern creates a unique "fingerprint" spectrum for each compound.

The application of FT-IR to dioxin analysis, including the differentiation of isomers like this compound, has been explored. optica.orgpsu.edu The position and intensity of absorption bands in the FT-IR spectrum are influenced by the chlorination pattern on the dibenzo-p-dioxin (B167043) structure. mdpi.com By coupling gas chromatography with FT-IR (GC/FT-IR), it is possible to obtain isomer-specific spectra of separated congeners. optica.org Matrix isolation techniques, where the sample is trapped in an inert gas matrix at low temperatures, can further enhance the resolution of the spectra. optica.orgspiedigitallibrary.org

Table 2: Characteristic FT-IR Vibrational Frequencies for PCDDs This table presents a summary of the principal FT-IR absorption bands for Polychlorinated Dibenzo-p-dioxins (PCDDs). The specific frequencies can help in the identification of different congeners.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C-H Stretching | 3050 - 3100 |

| C=C Stretching (Aromatic) | 1400 - 1600 |

| C-O-C Stretching | 1200 - 1300 |

| C-Cl Stretching | 600 - 850 |

Source: Adapted from studies on the FT-IR spectra of PCDDs. mdpi.com

Plasmonic Sensors for Environmental Detection

Plasmonic sensors represent a promising and rapidly developing field for the detection of environmental pollutants, including dioxins. mdpi.comresearchgate.net These sensors utilize the phenomenon of surface plasmon resonance (SPR), which occurs when light interacts with the collective oscillations of electrons (plasmons) on the surface of a noble metal, typically gold or silver. researchgate.net

The resonance conditions are highly sensitive to changes in the refractive index at the sensor surface. When target molecules, such as this compound, bind to the sensor surface, they alter the local refractive index, causing a measurable shift in the resonance signal. researchgate.net To enhance selectivity, the sensor surface can be functionalized with molecular recognition elements, such as antibodies or molecularly imprinted polymers (MIPs), that specifically bind to the target analyte. rawdatalibrary.net

Another related technique is Surface-Enhanced Raman Scattering (SERS), which combines the high specificity of Raman spectroscopy with the signal enhancement provided by plasmonic nanostructures. mdpi.com This can lead to extremely sensitive detection, even down to the single-molecule level. mdpi.com

Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring

Given the low concentrations at which dioxins are typically found and the severe implications of their presence, stringent Quality Assurance and Quality Control (QA/QC) measures are essential for any analytical laboratory involved in their monitoring. nih.govacs.org These measures ensure the reliability, accuracy, and comparability of the analytical data.

Key components of a robust QA/QC program for dioxin analysis include:

Use of Certified Reference Materials (CRMs): CRMs are materials with a known and certified concentration of the analyte of interest. nih.gov They are used to calibrate instruments, validate analytical methods, and assess the accuracy of measurements. The National Institute of Standards and Technology (NIST) provides various SRMs for dioxins. nih.govnist.gov

Method Blanks: A method blank is a sample that is free of the analyte and is processed through the entire analytical procedure in the same manner as the actual samples. This helps to identify any contamination introduced during the sample preparation and analysis process.

Spiked Samples: A known amount of the analyte is added to a sample (spiking) to assess the method's recovery and the potential for matrix effects.

Interlaboratory Comparison Studies: Participating in proficiency testing or interlaboratory comparison studies is crucial for evaluating a laboratory's performance against other laboratories. rivm.nlfhi.nofhi.nonih.gov These studies involve the analysis of the same sample by multiple laboratories, and the results are compared to a consensus value. This helps to ensure the long-term quality and comparability of data on a national and international level. nih.govacs.org

Molecular Mechanisms of Action of Dioxin Like Compounds and Differential Activities of Tetrachlorodibenzo P Dioxin Congeners

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

The biological and toxic effects of many dioxin-like compounds, including TCDD, are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. mdpi.comnih.gov This receptor is a cytosolic protein that, in its inactive state, is part of a complex with other proteins such as heat shock protein 90 (HSP90). nih.govmdpi.com

Ligand Binding and Receptor Translocation

Upon binding of a ligand like TCDD, the AhR undergoes a conformational change. mdpi.com This change facilitates its dissociation from the chaperone protein complex and its subsequent translocation from the cytoplasm into the cell nucleus. nih.govnih.govwikipedia.org The persistence of ligand binding can vary, with high-affinity ligands like TCDD exhibiting very slow dissociation from the AhR. nih.gov This persistent activation is thought to contribute to the long-lasting and potent effects of these compounds. nih.gov

AhR-ARNT Heterodimerization and Dioxin Response Element (DRE) Binding

Once in the nucleus, the ligand-bound AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. mdpi.comnih.gov This newly formed AhR-ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs) located in the regulatory regions of target genes. mdpi.comnih.govnih.gov This binding event initiates the transcription of a battery of genes, leading to a wide range of biological and toxicological effects. mdpi.comwikipedia.org The binding of the ligand:AhR:ARNT complex to DREs is the culminating step of the classical AhR signaling pathway. mdpi.com

Gene Expression Modulation and Transcriptomic Alterations

The activation of the AhR pathway by dioxin-like compounds leads to significant changes in gene expression, altering the cellular transcriptome. These alterations are responsible for many of the downstream effects observed following exposure to these compounds.

Cytochrome P450 Enzyme Induction (e.g., CYP1A1, CYP1A2, CYP1B1)

A hallmark of AhR activation by compounds like TCDD is the robust induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family. nih.govnih.gov The genes for CYP1A1, CYP1A2, and CYP1B1 contain DREs in their promoter regions and are strongly and consistently induced following exposure to AhR agonists. nih.govnih.govdrugbank.com

Induction of these enzymes has been observed across various species and cell types. For example, TCDD has been shown to induce CYP1A1 and CYP1A2 protein levels in the liver of mice. oup.com In human adrenocortical carcinoma cells (H295R), TCDD significantly increased mRNA levels of CYP1A1 and CYP1B1. drugbank.com Similarly, in porcine granulosa cells, TCDD treatment led to an increase in the expression of CYP1A1 and CYP1B1. nih.gov The induction of these enzymes is a key component of the adaptive metabolic response to foreign chemicals, but their sustained induction can also lead to the generation of reactive oxygen species and contribute to toxicity. nih.gov

Table 1: TCDD-Induced Cytochrome P450 Enzyme Induction in Various Models

| Enzyme | Model System | Observed Effect | Reference |

| CYP1A1 | Mouse Liver | Increased protein levels | oup.com |

| CYP1A2 | Mouse Liver | Increased protein levels | oup.com |

| CYP1A1 | Human Adrenocortical Carcinoma Cells (H295R) | Increased mRNA levels | drugbank.com |

| CYP1B1 | Human Adrenocortical Carcinoma Cells (H295R) | Increased mRNA levels | drugbank.com |

| CYP1A1 | Porcine Granulosa Cells | Increased mRNA expression | nih.gov |

| CYP1B1 | Porcine Granulosa Cells | Increased mRNA expression | nih.gov |

| CYP1A1 | Rat Liver | Induced expression | nih.gov |

| CYP1A1 | Human B-cell line (IM-9) | Activated expression | nih.gov |

| CYP1A1 | Osteosarcoma MG-63 cells | Increased expression | spandidos-publications.com |

Differential Gene Regulation by Specific Tetrachlorodibenzo-p-dioxin Congeners

Different congeners of tetrachlorodibenzo-p-dioxin can elicit varied patterns of gene expression. nih.gov While the highly toxic 2,3,7,8-TCDD is a potent inducer of the CYP1 family, other congeners may have different potencies and regulate distinct sets of genes. For instance, studies have shown that TCDD can modulate the expression of specific genes in different ways, and this regulation does not always correlate directly with the abundance of the AhR in a particular tissue. nih.gov

Research has demonstrated non-coordinate regulation of different TCDD-inducible genes. For example, the dose-response relationship and induction kinetics for TCDD-inducible aldehyde dehydrogenase were found to be different from those of cytochrome P-450c in rat liver. nih.govresearchgate.net This suggests that additional regulatory pathways, beyond the classical AhR-DRE binding, may be involved in the differential gene expression observed with various congeners. nih.gov Furthermore, gestational exposure to TCDD in mice has been shown to result in the differential expression of hundreds of genes in the hippocampus, affecting pathways related to microtubule regulation, axon guidance, and the extracellular matrix. nih.gov

AhR-Independent Mechanisms of Action

While the AhR pathway is the primary mediator of the effects of dioxin-like compounds, there is growing evidence for AhR-independent mechanisms of action. nih.govoup.com Some studies suggest that TCDD can produce effects without the involvement of the AhR. oup.com The observation that a large number of genes are differentially expressed in AhR knock-down cells treated with TCDD supports the existence of AhR-independent pathways. nih.gov

Oxidative Stress Induction and Cellular Response Pathways

The induction of oxidative stress is a key mechanism in the toxicity of dioxin-like compounds. nih.govnih.gov Although not typically genotoxic in standard bacterial assays, TCDDs are linked to mutagenic and carcinogenic outcomes, which may be mediated by prolonged oxidative damage to cellular components like DNA. wikipedia.orgnih.gov

The primary mechanism for TCDD-induced oxidative stress is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor present in the cells of most vertebrate tissues. wikipedia.orgcreighton.edu The process unfolds as follows:

AhR Activation: TCDD enters the cell and binds to the cytosolic AhR. This binding causes the receptor to translocate into the nucleus.

Gene Expression: In the nucleus, the TCDD-AhR complex dimerizes with the AhR nuclear translocator (ARNT) protein. This new complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs), altering the expression of a wide array of genes. wikipedia.org

Cytochrome P450 Induction: A primary consequence of AhR activation is the potent induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1A family (CYP1A1, CYP1A2). nih.gov

ROS Generation: These induced CYP enzymes, while involved in metabolizing xenobiotics, can become "uncoupled" during their catalytic cycle. This uncoupling leads to the incomplete reduction of oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govnih.gov

This sustained overproduction of ROS overwhelms the cell's antioxidant defense systems, such as superoxide dismutase (SOD) and catalase (CAT), leading to a state of oxidative stress. nih.gov The consequences include lipid peroxidation (damage to cell membranes), protein oxidation, and oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), a promutagenic lesion. nih.govnih.gov Studies in human breast cancer cell lines (MCF-7 and MDA-MB-231) have confirmed that TCDD treatment leads to significant increases in ROS formation, depletion of the antioxidant glutathione (B108866) (GSH), and an increase in DNA strand breaks. nih.gov

The potency of different dioxin-like congeners in inducing oxidative stress varies. A comparative study on rats exposed subchronically to different congeners found that 2,3,7,8-TCDD was the most potent inducer of oxidative stress biomarkers (superoxide anion production, lipid peroxidation, DNA single-strand breaks) in both liver and brain tissues, followed by 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF), with 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB126) being the least potent. nih.gov

Perturbation of Endogenous Metabolic Pathways by Dioxin-Like Compounds

Beyond inducing direct oxidative stress, TCDD exposure significantly disrupts a variety of endogenous metabolic pathways, contributing to its widespread systemic toxicity. mdpi.com These perturbations are often downstream consequences of AhR activation and the resulting alterations in gene expression.

Glutamate (B1630785) Metabolism Dysregulation

Exposure to TCDD has been shown to affect metabolic pathways critical for brain development and function, including glutamate metabolism. In a study using zebrafish embryos, exposure to 2,3,7,8-TCDD was found to dysregulate glutamate metabolism. This essential amino acid acts as the primary excitatory neurotransmitter in the central nervous system, and disruptions in its metabolism can have significant neurological implications. The precise mechanisms of this dysregulation are still under investigation but are linked to the broader metabolic reprogramming that follows AhR activation.

Tyrosine Metabolism Alterations

TCDD exposure can alter tyrosine metabolism and associated signaling pathways. Research in TCDD-susceptible mice has shown that TCDD administration leads to a significant increase in the activity of specific protein-tyrosine kinases, such as pp60c-src, in the thymus. nih.gov This effect was observed within 24 hours of exposure. nih.gov Protein-tyrosine kinases are critical enzymes that regulate a vast number of cellular processes, including growth, differentiation, and metabolism. Their abnormal activation can disrupt these fundamental pathways. Furthermore, a study in zebrafish identified tyrosine metabolism as one of the biochemical pathways impacted by TCDD-induced AhR activation.

Chondroitin (B13769445) Sulfate (B86663) Biosynthesis Impact

Chondroitin sulfate is a sulfated glycosaminoglycan, a major component of the extracellular matrix that is essential for cell structure and signaling. Research in zebrafish has identified chondroitin sulfate biosynthesis as a metabolic pathway affected by early embryonic exposure to 2,3,7,8-TCDD. This suggests that TCDD can interfere with the proper formation of connective tissues and the extracellular environment, which could contribute to the developmental toxicity observed with dioxin exposure. The specific enzymatic steps in the chondroitin sulfate biosynthesis pathway that are targeted by TCDD are an area for further research.

Tryptophan and Bile Acid Metabolism Perturbations

Tryptophan Metabolism: TCDD significantly perturbs the homeostasis of tryptophan, an essential amino acid and precursor to several critical bioactive molecules, including the neurotransmitter serotonin (B10506) (5-HT). nih.gov In TCDD-susceptible rat strains, exposure leads to increased brain tryptophan concentration, which in turn enhances serotonin synthesis and metabolism. nih.gov This effect is less pronounced in TCDD-resistant strains, highlighting the differential sensitivity among species and strains. nih.govnih.gov These alterations in the serotonergic system may be linked to some of the systemic toxic effects of TCDD, such as the characteristic wasting syndrome (body weight loss). nih.gov

Bile Acid Metabolism: Dioxin exposure causes profound disruption of bile acid homeostasis. Studies in mice treated with 2,3,7,8-TCDD revealed a dramatic increase in total hepatic and serum bile acids. nih.govresearchgate.net This occurs despite the repression of genes involved in primary bile acid synthesis, such as Cyp7a1. nih.govresearchgate.net Key findings include:

Altered Bile Acid Profile: TCDD exposure leads to a massive accumulation of specific secondary bile acids, such as taurolithocholic acid (TLCA), a potent agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), which is associated with bile duct proliferation. nih.govresearchgate.net

Disrupted Enterohepatic Circulation: The compound alters the expression of transporter proteins responsible for moving bile acids between the liver, intestine, and blood. TCDD represses transporters that take up bile acids from the blood into the liver while inducing transporters that move them from hepatocytes into the blood, contributing to the observed increase in serum levels. nih.govresearchgate.net

Enhanced Intestinal Reabsorption: TCDD appears to increase the reabsorption of bile acids from the intestine, further contributing to their systemic accumulation. nih.gov

This TCDD-induced cholestasis, or impairment of bile flow, and the resulting accumulation of cytotoxic bile acids are thought to be significant contributors to dioxin-induced hepatotoxicity. nih.govnih.gov

Interactive Table: Selected Research Findings on TCDD-Induced Metabolic Perturbations

| Metabolic Pathway | Compound/Congener | Model System | Key Finding | Reference |

| Oxidative Stress | 2,3,7,8-TCDD | Human Breast Cancer Cells | Increased ROS formation, depleted glutathione, increased DNA strand breaks. | nih.gov |

| Oxidative Stress | 2,3,7,8-TCDD, PeCDF, PCB126 | Rats | TCDD is the most potent inducer of oxidative stress in the liver and brain compared to PeCDF and PCB126. | nih.gov |

| Tyrosine Metabolism | 2,3,7,8-TCDD | Mice | Increased activity of protein-tyrosine kinases in the thymus. | nih.gov |

| Tryptophan Metabolism | 2,3,7,8-TCDD | Rats (TCDD-susceptible) | Increased brain tryptophan concentration and serotonin synthesis. | nih.gov |

| Bile Acid Metabolism | 2,3,7,8-TCDD | Mice | >200-fold increase in hepatic taurolithocholic acid (TLCA); 45.4-fold increase in serum bile acids. | nih.govresearchgate.net |

| General Metabolism | 1,4,7,8-TCDD | Rats | Rapidly metabolized and excreted within 72 hours, with major metabolites being hydroxylated tetra- and tri-chlorodibenzo-p-dioxins. | nih.gov |

Metabolism and Biotransformation Pathways of Tetrachlorodibenzo P Dioxins, with Emphasis on Congener Specific Processes

Microbial Biodegradation Mechanisms

Fungal Oxidation via Cytochrome P-450, Lignin (B12514952) Peroxidases, and Laccases

Fungi, particularly white-rot fungi, have demonstrated a remarkable ability to degrade a wide array of persistent organic pollutants, including TCDDs. This capability is largely attributed to their extracellular lignin-modifying enzymes and intracellular cytochrome P-450 (CYP) systems. nih.govnih.gov While specific studies on the fungal oxidation of 1,2,4,7-TCDD are limited, the general mechanisms of these enzyme families provide a framework for its potential biotransformation.

Cytochrome P-450 Monooxygenases: Fungal cytochrome P-450 enzymes are involved in the initial oxidation of various xenobiotics. nih.gov These heme-containing proteins can catalyze the insertion of an oxygen atom into the TCDD molecule, a critical first step in its detoxification. plos.org The substrate specificity of CYP enzymes is a key determinant in the metabolism of different TCDD congeners. For instance, certain mammalian CYP isoforms, such as CYP1A1 and CYP1A2, are known to be induced by and metabolize TCDDs. plos.orgresearchgate.net While direct evidence for 1,2,4,7-TCDD metabolism by fungal CYPs is scarce, it is plausible that similar enzymatic processes occur, potentially at different rates and with different resulting metabolites compared to other congeners.

Lignin Peroxidases (LiPs) and Manganese Peroxidases (MnPs): Ligninolytic peroxidases, including LiPs and MnPs, are key enzymes in the degradation of lignin, a complex aromatic polymer. Their non-specific, free-radical-based mechanism allows them to oxidize a broad range of aromatic compounds, including TCDDs. nih.govmdpi.com LiP, in the presence of hydrogen peroxide, can oxidize non-phenolic aromatic structures, which is relevant for the initial attack on the stable dibenzo-p-dioxin (B167043) core. mdpi.com MnP, on the other hand, utilizes Mn(II) as a diffusible mediator to oxidize phenolic compounds, which can be formed as intermediate metabolites during TCDD degradation. mdpi.com

Laccases: Laccases are multi-copper oxidases that also play a significant role in lignin degradation and the transformation of various environmental pollutants. nih.govvu.nl These enzymes can oxidize phenolic compounds and, in the presence of small mediator molecules, can also oxidize non-phenolic substrates. nih.govnih.gov The white-rot fungus Rigidoporus sp. FMD21 has been shown to produce laccases capable of degrading 2,3,7,8-TCDD. nih.govvu.nl It is hypothesized that laccases, potentially with mediators, could also be involved in the oxidation of 1,2,4,7-TCDD.

Identification of Biodegradation Intermediates and Pathways (e.g., for 2,3,7,8-TCDD)

The biodegradation pathway of 2,3,7,8-TCDD has been more extensively studied, providing a model for understanding the potential breakdown of other TCDD congeners. The initial step often involves the cleavage of the ether bonds of the dioxin structure, leading to the formation of chlorinated catechols and other hydroxylated intermediates.

One proposed pathway for the fungal degradation of 2,3,7,8-TCDD by Penicillium sp. QI-1 involves a series of metabolic steps. nih.gov The fungus was found to degrade 87.9% of the initial 2,3,7,8-TCDD within six days. nih.gov The identified intermediates suggest a pathway that includes the formation of 4,5-dichloro-1,2-benzoquinone, 4,5-dichlorocatechol, 2-hydroxy-1,4-benzoquinone, and 1,2,4-trihydroxybenzene, ultimately leading to ring cleavage and the formation of β-ketoadipic acid. nih.gov

Another study focusing on the ligninolytic fungus Rigidoporus sp. FMD21 proposed a different degradation mechanism for 2,3,7,8-TCDD. nih.govvu.nl In this pathway, the primary mode of attack is the cleavage of the diaryl ether bond, resulting in the formation of 3,4-dichlorophenol (B42033) as the main metabolite. nih.govvu.nl This fungus exhibited a high laccase activity, which was correlated with the degradation of 2,3,7,8-TCDD. vu.nl

The table below summarizes the key enzymes and identified intermediates in the fungal degradation of 2,3,7,8-TCDD, which may serve as a reference for the potential biodegradation of 1,2,4,7-TCDD.

| Fungal Species | Key Enzymes | Identified Intermediates of 2,3,7,8-TCDD Degradation |

| Penicillium sp. QI-1 | Not specified, likely intracellular enzymes | 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydroxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, β-Ketoadipic acid |

| Rigidoporus sp. FMD21 | Laccase, Manganese Peroxidase | 3,4-Dichlorophenol |

While the specific metabolic fate of 1,2,4,7-tetrachlorodibenzo-p-dioxin in fungal systems is yet to be fully elucidated, the enzymatic machinery possessed by various fungi, particularly white-rot species, suggests a potential for its biotransformation. The degradation pathways established for the highly studied 2,3,7,8-TCDD congener provide valuable insights into the possible intermediates and enzymatic reactions that could be involved in the breakdown of 1,2,4,7-TCDD. Further research is necessary to isolate and identify the specific metabolites and to characterize the enzymes and kinetics of 1,2,4,7-TCDD degradation.

Toxicity Equivalency Factors Tefs and the Assessment of 1,2,4,7 Tetrachlorodibenzo P Dioxin Within Dioxin Mixtures

Application of TEFs in Environmental Risk Assessment of Dioxin Mixtures

Calculation of Toxic Equivalency Quantity (TEQ)

The total toxic potency of a mixture of dioxin-like compounds is expressed as the Toxic Equivalency Quantity (TEQ). The TEQ is calculated by multiplying the concentration of each individual dioxin-like congener in a sample by its assigned TEF value and then summing the results.

Formula for TEQ Calculation:

TEQ = Σ (Concentration of Congener * TEF of Congener)

This calculation effectively converts the concentration of each congener into an equivalent concentration of TCDD, providing a single value that represents the total dioxin-like toxicity of the mixture. ornl.gov This TEQ value can then be used in risk assessments to compare against regulatory guidelines and standards. epa.gov

International Consensus on TEF Values (e.g., WHO-TEFs)

To ensure a harmonized approach to risk assessment and regulation of dioxins and dioxin-like compounds worldwide, international bodies have worked to establish consensus TEF values. The most widely adopted set of TEFs are those developed by the World Health Organization (WHO).

The WHO has convened several expert consultations since the 1990s to review the available scientific data and update the TEF values for PCDDs, PCDFs, and certain polychlorinated biphenyls (PCBs) that exhibit dioxin-like toxicity. umweltbundesamt.de These reviews have led to the publication of updated TEF lists, such as the WHO-2005 TEFs, which are widely used by regulatory agencies globally. In 2022, the WHO reevaluated the TEFs, employing a more quantitative and data-driven Bayesian meta-analysis approach to derive "Best-Estimate" TEFs.

The following tables present the WHO-2005 and the more recent WHO-2022 TEF values for dioxin-like compounds.

Table 1: WHO-2005 Toxicity Equivalency Factors (TEFs) for Dioxin-Like Compounds

| Compound | TEF Value |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) | 0.0003 |

| "Dioxin-like" Polychlorinated Biphenyls (PCBs) | |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0.0001 |

| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | 0.0003 |

| 3,3',4,4',5-Pentachlorobiphenyl (B1202525) (PCB 126) | 0.1 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.03 |

| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | 0.00003 |

| 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) | 0.00003 |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | 0.00003 |

| 2',3,4,4',5-Pentachlorobiphenyl (PCB 123) | 0.00003 |

| 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) | 0.00003 |

| 2,3,3',4,4',5'-Hexachlorobiphenyl (PCB 157) | 0.00003 |

| 2,3',4,4',5,5'-Hexachlorobiphenyl (PCB 167) | 0.00003 |

| 2,3,3',4,4',5,5'-Heptachlorobiphenyl (PCB 189) | 0.00003 |

Source: Van den Berg et al., 2006

Table 2: WHO-2022 Toxicity Equivalency Factors (TEFs) for Dioxin-Like Compounds

| Compound | TEF Value |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 0.8 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.04 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.2 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.04 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.004 |

| 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin (OCDD) | 0.0002 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.06 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.02 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.08 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.2 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.09 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.003 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.02 |

| 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) | 0.0002 |

| "Dioxin-like" Polychlorinated Biphenyls (PCBs) | |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0.0001 |

| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | 0.0003 |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.09 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.008 |

| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | 0.00003 |

| 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) | 0.00003 |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | 0.00003 |

| 2',3,4,4',5-Pentachlorobiphenyl (PCB 123) | 0.00003 |

| 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) | 0.00003 |

| 2,3,3',4,4',5'-Hexachlorobiphenyl (PCB 157) | 0.00003 |

| 2,3',4,4',5,5'-Hexachlorobiphenyl (PCB 167) | 0.00003 |

| 2,3,3',4,4',5,5'-Heptachlorobiphenyl (PCB 189) | 0.00003 |

Source: Hori et al., 2023, based on WHO 2022 re-evaluation

Challenges and Uncertainties in TEF Methodology for Individual Congeners, including 1,2,4,7-Tetrachlorodibenzo-P-dioxin

Despite its widespread use in risk assessment, the TEF methodology is subject to several challenges and inherent uncertainties. nih.gov These uncertainties are acknowledged by scientific bodies, and TEFs are generally considered to be order-of-magnitude estimates rather than precise values. cdc.govdioxin20xx.org The exclusion of congeners like this compound is a direct consequence of the strict criteria established to manage these uncertainties and limit the TEF framework to the most potent and well-understood compounds. nih.gov

Key challenges and uncertainties include:

Species-Specific Differences: The toxic potency of dioxin congeners can vary significantly between different animal species. wikipedia.org For example, a study comparing two rat strains found substantial differences in their sensitivity to various 2,3,7,8-substituted congeners, which complicates the extrapolation of TEF values to humans. nih.gov Furthermore, some studies have noted that PCDDs are less potent in human cell models compared to the rodent models from which many TEF values are derived. nih.gov

Database and Model Uncertainties: TEF values are derived from a database of individual Relative Potency (REP) studies. who.int The underlying data can be heterogeneous, and the TEFs themselves are consensus estimates derived from expert scientific judgment. ornl.gov The WHO has periodically re-evaluated TEFs as new data become available, with the most recent re-evaluation in 2022 employing a Bayesian meta-regression approach to derive "Best-Estimate" TEFs, aiming to provide a more quantitative assessment of uncertainty. nih.govnih.gov However, even these advanced statistical methods rely on the quality and breadth of the available toxicological data.

Differences in Dose-Response Curves: A core assumption of the TEF approach is that the dose-response curves for different congeners have similar shapes. nih.gov If the potencies of various congeners change differently with the dose level, the concept of a single TEF value becomes less reliable.

These uncertainties underscore why the application of the TEF methodology is strictly limited to congeners that meet all the criteria for dioxin-like activity, most notably the 2,3,7,8-substitution pattern. nih.gov For an individual congener like this compound, the primary challenge is not the uncertainty of its TEF value, but the fact that it does not meet the fundamental structural requirements to be included in the TEF framework in the first place.

Table of Chemical Compounds

Degradation and Remediation Strategies for Tetrachlorodibenzo P Dioxins, Applicable to Environmental Contamination by 1,2,4,7 Tetrachlorodibenzo P Dioxin

Biological Remediation Technologies

Bioremediation is considered a cost-effective and environmentally friendly alternative to physical and chemical treatment methods for dioxin-contaminated sites. frontiersin.orgmdpi.com This approach utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. mdpi.com The primary mechanisms involve the anaerobic and aerobic decomposition of dioxins by microbial metabolism. mdpi.com

The use of native microbial communities from contaminated sites is a promising approach, as these microorganisms may have adapted to the presence of dioxins. frontiersin.orgmdpi.com Studies have shown that indigenous microbial consortia can be stimulated to degrade TCDDs. For instance, bacterial communities enriched from soil heavily contaminated with herbicides and dioxins from Bien Hoa airbase in Vietnam demonstrated significant degradation of 2,3,7,8-TCDD. frontiersin.org In laboratory settings, these cultures, grown in a medium with dimethyl sulfoxide (B87167) (DMSO) as the primary carbon source, degraded approximately 95% of the 2,3,7,8-TCDD within 60 days. frontiersin.org The success of this approach often depends on the pre-adaptation of the microbial communities to starvation conditions regarding carbon and energy sources, which may stimulate the degradation of persistent compounds like TCDD. frontiersin.org

Bioaugmentation involves the introduction of specific, highly efficient microbial strains or consortia to a contaminated environment to enhance the degradation of target pollutants. frontiersin.orgmdpi.com This technique is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities.

Several bacterial strains have been identified for their dioxin-degrading potential, including Sphingomonas wittichii RW1, which can degrade a variety of dioxin congeners. frontiersin.orgnih.govnih.gov Another example is the endophytic bacterium Burkholderia cenocepacia 869T2, isolated from vetiver grass roots, which showed a remarkable ability to degrade nearly 95% of 2,3,7,8-TCDD in vitro within one week of aerobic incubation. mdpi.com

A combined approach using palladized iron nanoparticles for initial reductive dechlorination followed by bioaugmentation with Sphingomonas wittichii RW1 for oxidative biomineralization has been successfully demonstrated for 2,3,7,8-TCDD. nih.gov This highlights the potential of integrated hybrid methods.

Biostimulation aims to enhance the activity of indigenous dioxin-degrading microorganisms by adding nutrients, electron donors, or other stimulating agents. mdpi.comnih.gov Research on sediment microcosms from various dioxin-contaminated sites demonstrated that dechlorination of 1,2,3,4-TCDD could be stimulated by adding electron donors and halogenated priming compounds. nih.gov The addition of 1,2,3,4-tetrachlorobenzene (B165215) (TeCB) as a co-amendment was shown to enrich for Dehalococcoides-like bacteria, which are known for their dehalogenating capabilities. nih.govoup.com This suggests that biostimulation can be a powerful tool to enhance the natural attenuation of TCDDs in contaminated sediments. oup.com The dechlorination pathway for 1,2,3,4-TCDD in these stimulated microcosms primarily proceeded through the formation of 1,3-dichlorodibenzo-p-dioxin. nih.gov

Fungi, particularly white-rot and brown-rot fungi, have shown significant potential for degrading a wide range of persistent organic pollutants, including dioxins. nih.govvu.nl These fungi secrete powerful extracellular enzymes, such as laccases and peroxidases, that have broad substrate specificity. vu.nlvu.nl

The white-rot fungus Phanerochaete sordida has been shown to degrade a mixture of 2,3,7,8-substituted TCDDs to octachlorodibenzo-p-dioxins by approximately 40% to 76%. asm.org Another white-rot fungus, Rigidoporus sp. FMD21, degraded 77.4% of 2,3,7,8-TCDD within 36 days using its crude extracellular enzyme extract, which mainly consisted of laccase. vu.nl The degradation half-life for 2,3,7,8-TCDD by this fungus was determined to be 6.2 days. vu.nl The brown-rot fungus Aspergillus aculeatus was also found to be effective, removing up to 21% of 1,2,3,4-TCDD after a 30-day incubation period. nih.gov

A study on Penicillium sp. QI-1, isolated from activated sludge, demonstrated an 87.9% degradation of 2,3,7,8-TCDD within 6 days under optimal conditions (31°C and pH 7.4). nih.gov The degradation followed first-order kinetics with a half-life of 5.21 days. nih.gov The proposed degradation pathway involved the formation of intermediates such as 4,5-Dichloro-1,2-benzoquinone and 4,5-Dichlorocatechol. nih.gov

| Fungal Species | TCDD Isomer | Degradation Efficiency | Incubation Time | Key Enzymes/Metabolites |

|---|---|---|---|---|

| Penicillium sp. QI-1 | 2,3,7,8-TCDD | 87.9% | 6 days | 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol |

| Aspergillus aculeatus (brown-rot) | 1,2,3,4-TCDD | 21% | 30 days | Not specified |

| Rigidoporus sp. FMD21 (white-rot) | 2,3,7,8-TCDD | 77.4% | 36 days | Laccase, 3,4-dichlorophenol (B42033) |

| Phanerochaete sordida (white-rot) | 2,3,7,8-TCDD | Approx. 40% | Not specified | 4,5-dichlorocatechol |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com Several AOPs, including photolysis and photocatalysis, have been investigated for the destruction of TCDDs. nih.gov

Photolysis involves the degradation of compounds by light, while photocatalysis uses a semiconductor catalyst, typically titanium dioxide (TiO2), to accelerate the degradation process under UV or solar irradiation. nih.govcornell.edu

Direct photolysis of TCDDs has been studied, with experiments on 2,3,7,8-TCDD, 1,3,6,8-TCDD, and 1,2,3,4-TCDD under xenon lamp irradiation confirming their degradation. cornell.edu The principal photolytic pathway for 2,3,7,8-TCDD involves the cleavage of carbon-oxygen bonds rather than carbon-chlorine bonds. acs.org

Photocatalysis using TiO2 has shown great promise. Studies have demonstrated that TCDDs can be successfully degraded on TiO2 films under UV or solar light. researchgate.net The degradation rate of TCDDs in photocatalytic processes generally decreases as the number of chlorine atoms increases. researchgate.netnih.gov For instance, the half-lives for the photocatalytic degradation of monochlorodibenzo-p-dioxin (MCDD) and TCDD on TiO2 were 0.38 hours and 0.71 hours, respectively. researchgate.net In another study, the reaction rate constant for 2,3,7,8-TCDD in a UV/TiO2 system was 0.3256 h⁻¹. nih.gov

The combination of different AOPs can lead to synergistic effects. Systems like UV/Ozone (O3) and UV/Hydrogen Peroxide (H2O2) are effective in generating hydroxyl radicals for the degradation of organic pollutants. mdpi.com A UV/O3 combined treatment was successfully used to degrade highly concentrated dioxins from incinerator washwater. osti.gov The integration of TiO2 with UV, O3, and H2O2 (TiO2/UV/O3/H2O2) has been shown to be an optimal process for the degradation of various volatile organic compounds, suggesting its potential applicability for TCDDs. mostwiedzy.plresearchgate.net

The use of silver-doped titanium oxide catalysts (AgTi and AgTiY) has also been explored for the photodegradation of 2,3,7,8-TCDD. mdpi.com Under UV irradiation at 302 nm, these catalysts achieved 98-99% degradation after five hours, with the primary degradation product being the less toxic 2,3,7-trichlorodibenzo-p-dioxin. mdpi.com

| System | TCDD Isomer | Degradation Rate/Efficiency | Conditions |

|---|---|---|---|

| UV/TiO₂ | 2,3,7,8-TCDD | Rate constant: 0.3256 h⁻¹ | 365 nm UV irradiation |

| UV/TiO₂ | TCDD (general) | Half-life: 0.71 h | UV (λ > 300 nm) |

| UV/AgTiY | 2,3,7,8-TCDD | 98-99% after 5 hours | 302 nm UV irradiation |

| UV/O₃ | Dioxins (general) | Effective for high concentrations | Incinerator washwater |

Fenton-based Oxidation

Fenton-based oxidation is an advanced oxidation process (AOP) that utilizes Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants, including TCDDs.

The fundamental chemistry of the Fenton reaction involves the decomposition of hydrogen peroxide catalyzed by ferrous iron (Fe²⁺) to produce hydroxyl radicals. The reaction can be summarized as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻